VEGFR-2 Enzymatic Inhibition: PROTAC-5 vs. PROTAC-4 (>4.8-Fold Superiority)
In a direct head-to-head enzymatic assay (ADP-Glo Kinase Assay, Promega) conducted within the same study, VEGFR-2-IN-39 (PROTAC-5) inhibited VEGFR-2 with an IC₅₀ of 208.657 ± 15.421 nM, whereas PROTAC-4 (PROTAC VEGFR-2 degrader-2, CAS 2353417-85-1) showed no meaningful inhibition at concentrations up to 1 µM, yielding an IC₅₀ >1,000 nM [1]. This represents a greater than 4.8-fold difference in enzymatic potency attributable to divergent linker length (n=8 for PROTAC-5 vs. n=12 for PROTAC-4), demonstrating that linker geometry is a critical determinant of VEGFR-2 binding competence [1].
| Evidence Dimension | VEGFR-2 kinase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 208.657 ± 15.421 nM (n=3 independent experiments) |
| Comparator Or Baseline | PROTAC-4 (PROTAC VEGFR-2 degrader-2): IC₅₀ > 1,000 nM (no inhibition detected at 1 µM) |
| Quantified Difference | >4.8-fold superior enzymatic inhibition for PROTAC-5 over PROTAC-4 |
| Conditions | ADP-Glo Kinase Assay (Promega); recombinant VEGFR-2 kinase domain; n=3 independent determinations |
Why This Matters
This directly quantifies the functional penalty of suboptimal linker design in VEGFR-2-targeting PROTACs, enabling researchers to procure the active degrader rather than an ineffective analog with identical warhead and E3 ligase components.
- [1] Shan Y, Si R, Wang J, Zhang Q, Li J, Ma Y, Zhang J. Discovery of novel anti-angiogenesis agents. Part 11: Development of PROTACs based on active molecules with potency of promoting vascular normalization. Eur J Med Chem. 2020 Nov 1;205:112654. Table 1. doi: 10.1016/j.ejmech.2020.112654. PMID: 32750566. View Source
